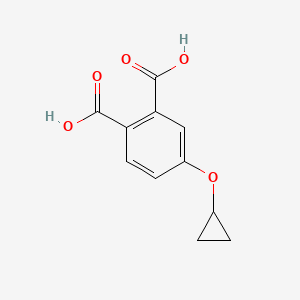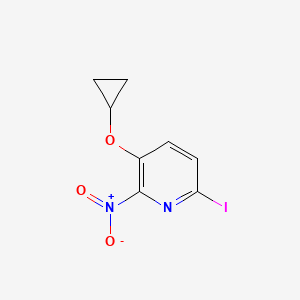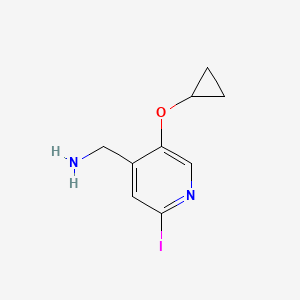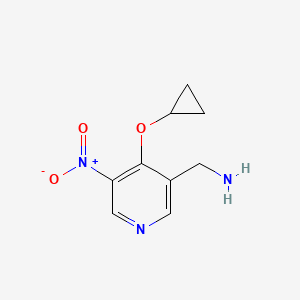
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a methanamine group at the 3-position
Preparation Methods
The synthesis of (4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the pyridine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the methanamine group allows the compound to form hydrogen bonds and other interactions with its targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine can be compared with other similar compounds, such as:
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine: This compound has a similar structure but with the positions of the cyclopropoxy and nitro groups reversed.
Methylamine: A simpler amine compound with a single methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-cyclopropyloxy-5-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-3-6-4-11-5-8(12(13)14)9(6)15-7-1-2-7/h4-5,7H,1-3,10H2 |
InChI Key |
FFMNUUXZKGIMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


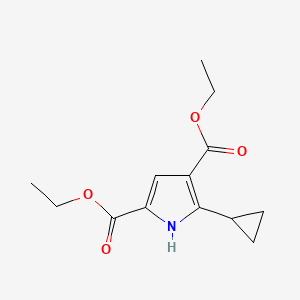
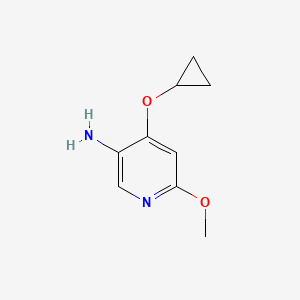
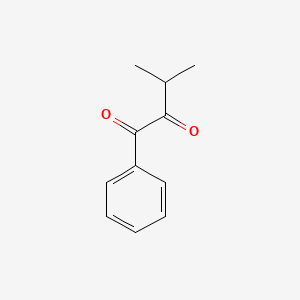
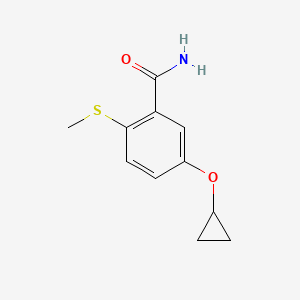
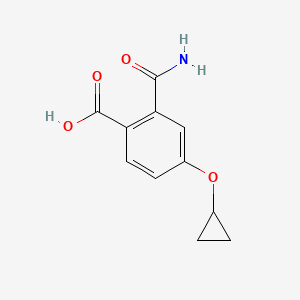
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14813507.png)
![[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B14813512.png)
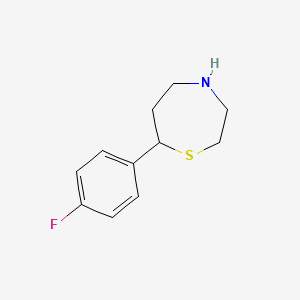
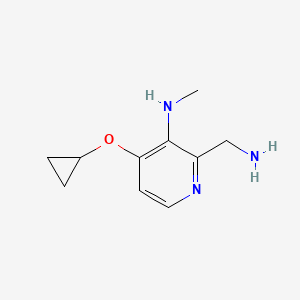
![N,N'-bis[(E)-(2-methylphenyl)methylidene]benzene-1,4-diamine](/img/structure/B14813533.png)
